Phosphate de tri-n-propyle-d21

Vue d'ensemble

Description

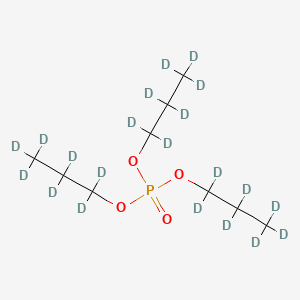

Tri-n-propyl-d21 phosphate is an organophosphorus compound with the molecular formula C9H21O4P. It is a deuterium-labeled version of tripropyl phosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as a flame retardant and plasticizer .

Applications De Recherche Scientifique

Tri-n-propyl-d21 phosphate is widely used in scientific research due to its unique properties:

Chemistry: Used as a flame retardant and plasticizer in various polymer formulations.

Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.

Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.

Industry: Applied in the production of flame-retardant materials and as a plasticizer in the manufacturing of flexible plastics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tri-n-propyl-d21 phosphate typically involves the reaction of phosphorus oxychloride with deuterated propanol (C3D7OH) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

POCl3+3C3D7OH→(C3D7O)3PO+3HCl

Industrial Production Methods

Industrial production of Tri-n-propyl-d21 phosphate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Tri-n-propyl-d21 phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and deuterated propanol.

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products

Hydrolysis: Phosphoric acid and deuterated propanol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of Tri-n-propyl-d21 phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. In biological systems, the deuterium labeling allows for the tracking of metabolic pathways and the study of drug metabolism. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to trace the compound’s behavior .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tri-n-propyl phosphate: The non-deuterated version of Tri-n-propyl-d21 phosphate.

Triethyl phosphate: Another organophosphorus compound used as a flame retardant and plasticizer.

Triphenyl phosphate: A similar compound with phenyl groups instead of propyl groups, used for similar applications.

Uniqueness

Tri-n-propyl-d21 phosphate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in spectroscopic studies, making it a valuable tool in various scientific fields .

Activité Biologique

Tri-n-propyl-d21 phosphate (TPP-d21) is a deuterated organophosphate compound that has garnered attention in various fields, including environmental science and microbiology. This article explores its biological activity, particularly focusing on its interactions with microbial communities and potential ecological impacts.

Tri-n-propyl-d21 phosphate is a deuterated analog of tri-n-propyl phosphate, characterized by the substitution of hydrogen atoms with deuterium. This modification aids in tracing and analyzing the compound's behavior in biological systems. The chemical structure can be represented as follows:

- Chemical Formula :

- CAS Number : 1219794-92-9

Microbial Interactions and Degradation

Recent studies have highlighted the role of TPP-d21 in microbial metabolism, particularly its degradation by specific bacterial communities in marine environments. The compound has been used as an internal standard in experiments assessing microbial consumption of organophosphate esters (OPEs) in seawater.

Key Findings from Research

-

Microbial Community Dynamics :

- The addition of TPP-d21 to seawater samples resulted in significant changes in the microbial community composition. Notably, bacteria from the Flavobacteria group exhibited increased activity, suggesting their potential to degrade OPEs effectively .

- The relative abundance of SAR11 , a prominent marine bacterial group, also increased in response to TPP-d21, indicating a shift towards heterotrophic metabolism facilitated by the presence of this organophosphate .

- Degradation Rates :

- Alkaline Phosphatase Activity :

Case Study 1: Marine Microbial Communities

A controlled experiment was conducted to assess the impact of TPP-d21 on marine microbial communities. Seawater samples were amended with varying concentrations of TPP-d21, and subsequent changes in community structure were monitored using 16S rRNA sequencing.

| Parameter | Control (No TPP) | 10 µg/L TPP | 100 µg/L TPP |

|---|---|---|---|

| Total Bacterial Count (cells/mL) | 2.5 x 10^6 | 3.0 x 10^6 | 4.5 x 10^6 |

| Flavobacteria (% of total) | 8% | 15% | 25% |

| SAR11 (% of total) | 12% | 20% | 30% |

The data indicate a clear increase in both total bacterial counts and specific groups known for their ability to degrade organophosphates as the concentration of TPP-d21 increased.

Case Study 2: Estrogenic Activity Assessment

In another study focusing on the endocrine-disrupting potential of organophosphates, TPP-d21 was tested for estrogenic activity using zebrafish models. The results indicated that while TPP-d21 displayed some level of estrogenic activity, it was significantly lower than that observed with other organophosphate esters.

Propriétés

IUPAC Name |

tris(1,1,2,2,3,3,3-heptadeuteriopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPQRKFMDQNODS-JPWMFWTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016868 | |

| Record name | tris[(2H7)propyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-92-9 | |

| Record name | tris[(2H7)propyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.